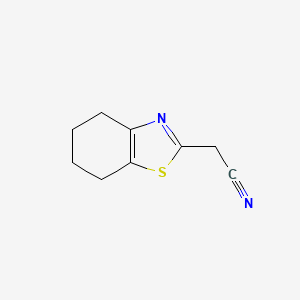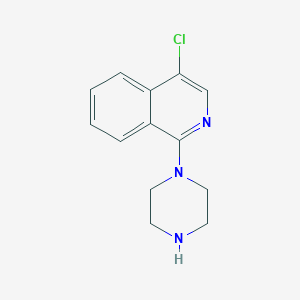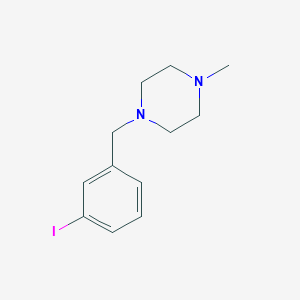
1H-indazole-3,6-diol
Vue d'ensemble
Description
1H-indazole-3,6-diol is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. Its unique chemical properties make it an important molecule for various applications in the field of medicinal chemistry, drug discovery, and biochemistry.
Applications De Recherche Scientifique
Supramolecular and Coordination Chemistry
1H-1,2,3-Triazoles, including derivatives of 1H-indazole, are utilized for their diverse supramolecular interactions in supramolecular and coordination chemistry. Their structure allows complexation of anions through hydrogen and halogen bonding, offering applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Pharmaceutical Applications
C3-substituted 1H-indazoles, a category that includes 1H-indazole-3,6-diol, are significant in pharmaceuticals. Methods for direct C3-functionalization of indazoles have been developed, showing their importance in drug design and synthesis (Ye et al., 2019).
Corrosion Inhibition
Long alkyl-chain indazole derivatives, similar to this compound, have been synthesized and used as self-assembled monolayers for corrosion inhibition of copper. This application demonstrates the potential of indazole derivatives in materials science and engineering (Qiang et al., 2018).
Antimicrobial and Antifungal Activities
1,2,4-Triazole derivatives containing the 1,2,3-thiadiazole moiety, related to 1H-indazole compounds, exhibit significant antifungal activities. These properties highlight the potential of indazole derivatives in developing new antimicrobial agents (Sun et al., 2013).
Synthesis and Medicinal Importance
Indazoles, including this compound, are recognized for their wide range of biological and pharmaceutical applications. They serve as building blocks for pharmaceuticals with anti-bacterial, anti-depressant, and anti-inflammatory properties (Gaikwad et al., 2015).
Antituberculosis Activity
1,2,3-Triazole derivatives, related to indazole compounds, have been studied for their antituberculosis activity. This demonstrates the potential of indazole derivatives in the treatment of infectious diseases (Boechat et al., 2011).
Mécanisme D'action
Target of Action
1H-Indazole-3,6-diol is a compound that has been shown to interact with various targets in the body. One of the primary targets of this compound is tyrosine kinase . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division.
Mode of Action
The compound interacts with its targets through a process known as hinge-binding . In the case of tyrosine kinase, this compound binds effectively with the hinge region of the enzyme. This binding can influence the activity of the enzyme, leading to changes in the biochemical processes within the cell.
Biochemical Pathways
The interaction of this compound with tyrosine kinase can affect various biochemical pathways. For instance, it can influence the phosphoinositide 3-kinase (PI3K) pathway , which plays a key role in cell survival and growth. By inhibiting tyrosine kinase, the compound can potentially disrupt this pathway, leading to downstream effects such as the inhibition of cell proliferation.
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific target and the biochemical pathways involved. For instance, its interaction with tyrosine kinase can lead to the inhibition of cell proliferation, which could potentially be beneficial in the treatment of conditions characterized by abnormal cell growth, such as cancer .
Analyse Biochimique
Biochemical Properties
1H-indazole-3,6-diol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to specific proteins, altering their function and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the p53/MDM2 pathway, which is crucial for cell cycle regulation and apoptosis . By modulating this pathway, this compound can induce cell cycle arrest and promote apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves hydrogen bonding and hydrophobic interactions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics and endogenous compounds . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . Additionally, this compound can influence the activity of cofactors involved in redox reactions and energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . For instance, this compound can bind to albumin in the bloodstream, facilitating its transport to various tissues . Within cells, it can interact with transporters that regulate its uptake and efflux .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, it can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins .
Propriétés
IUPAC Name |
6-hydroxy-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-4-1-2-5-6(3-4)8-9-7(5)11/h1-3,10H,(H2,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSSAQIYPDEPMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596963 | |
| Record name | 6-Hydroxy-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000343-86-1 | |
| Record name | 6-Hydroxy-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




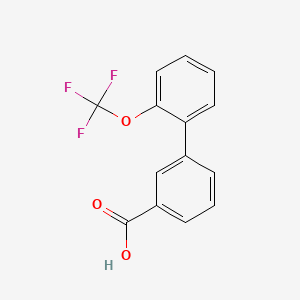


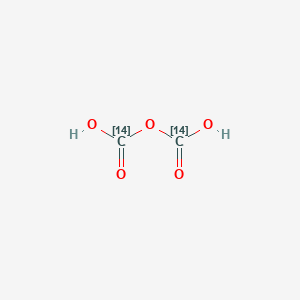
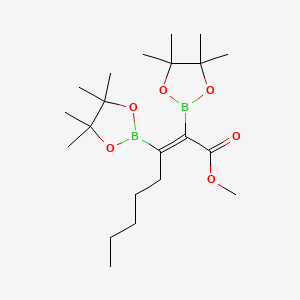



![4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1611925.png)
![3-{5-[(Fluoren-9-ylmethoxy)carbonylamino]pentyloxy}benzoic acid](/img/structure/B1611926.png)
